

An In-depth Technical Guide to the History and Discovery of Benzotrifuroxan

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Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, properties, and characterization of **Benzotrifuroxan** (BTF), a high-energy heterocyclic organic compound. The information is curated for researchers and professionals in chemistry and materials science.

Introduction and Historical Context

Benzotrifuroxan, also known as BTF, is a powerful, hydrogen-free explosive first synthesized in 1924 by O. Turek.^[1] Initially, its structure was proposed to be hexanitrosobenzene. However, subsequent structural elucidation confirmed its polycyclic nature as **benzotrifuroxan**. Its high density and detonation performance, comparable to other well-known high explosives, have made it a subject of significant interest in the field of energetic materials.^[2]

Physicochemical and Explosive Properties

Benzotrifuroxan is a crystalline solid with notable explosive properties. A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Formula	C ₆ N ₆ O ₆
Molar Mass	252.10 g/mol
Appearance	Yellowish crystalline solid
Melting Point	195 °C
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Parameters	a = 6.935 Å, b = 19.557 Å, c = 6.518 Å
Density	1.894 g/cm ³
Heat of Explosion	5903 kJ/kg
Detonation Velocity	8.61 km/s
Enthalpy of Formation	+606 kJ/mol

Note: Data is compiled from multiple sources and may vary slightly depending on the experimental conditions.

Synthesis of Benzotrifuroxan

The most common and established synthetic route to **Benzotrifuroxan** involves a three-step process starting from 1,3,5-trichlorobenzene. The overall synthesis pathway is illustrated in the diagram below.



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Synthesis Pathway of **Benzotrifuroxan**.

Experimental Protocols

The nitration of 1,3,5-trichlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.[\[3\]](#)

- Reaction Conditions: An excess of 90-95% nitric acid and 25-30% oleum are used at a reaction temperature of 150°C with vigorous stirring for approximately 2.5 hours.[\[3\]](#)
- Work-up: The reaction mixture is carefully quenched with water, leading to the precipitation of the crude product.
- Purification: The crude TCTNB can be purified by recrystallization.
- Yield: This process can achieve a yield of up to 91% with a purity of around 89%.[\[3\]](#)

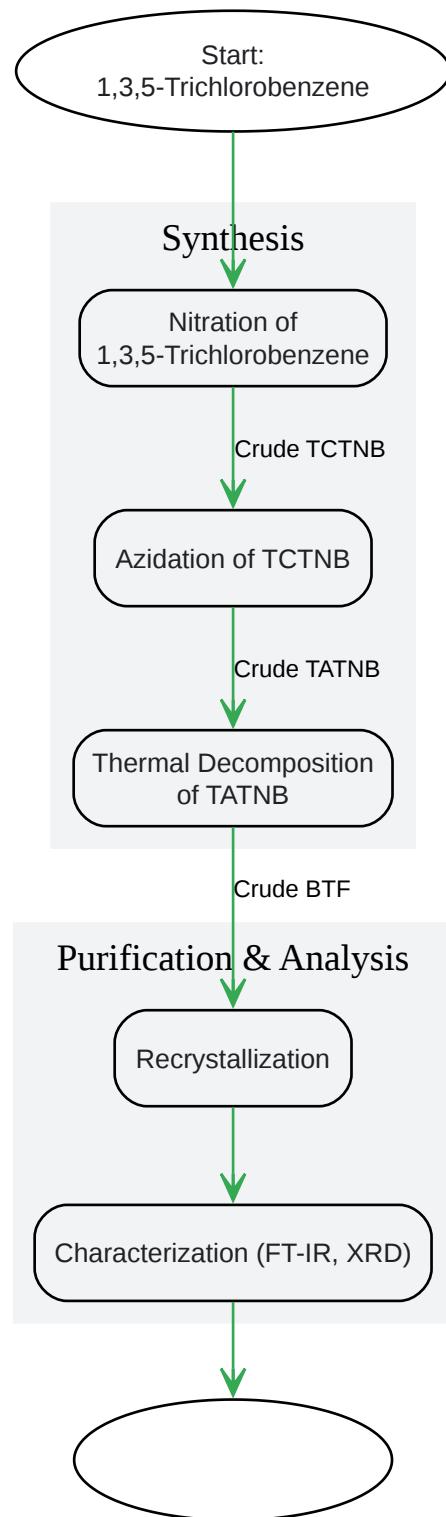
The purified TCTNB is then converted to 1,3,5-triazido-2,4,6-trinitrobenzene through a nucleophilic substitution reaction with sodium azide.[\[1\]](#)

- Reaction Conditions: The reaction is typically carried out in a suitable solvent with an excess of sodium azide to ensure complete substitution of the chlorine atoms.
- Safety Precaution: Azide compounds are potentially explosive and should be handled with extreme care.

The final step is the thermal decomposition of TATNB, which yields **Benzotrifuroxan**.[\[1\]](#)

- Reaction Conditions: The decomposition of TATNB to BTF proceeds quantitatively when heated at 100°C for 14 hours.[\[1\]](#) In a solution of m-xylene, the decomposition follows first-order kinetics with a half-life of 900 seconds at 100°C.[\[1\]](#)
- Work-up and Purification: The resulting BTF can be purified by recrystallization. A common solvent system for obtaining high-purity crystals suitable for single-crystal X-ray diffraction is a mixture of water and methanol. Recrystallization from benzene can lead to the formation of a 1:1 complex.[\[4\]](#) The procedures normally used to prepare BTF can result in low levels of trinitrotriazidobenzene (TNTAB), which can compromise its thermal stability.[\[2\]\[4\]](#) Therefore, thorough purification by recrystallization is crucial for safe handling.[\[2\]\[4\]](#)

The general workflow for the synthesis and purification of **Benzotrifuroxan** is depicted in the following diagram:



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Experimental Workflow for **Benzotrifuroxan** Synthesis.

Characterization

The structure and purity of the synthesized **Benzotrifuroxan** are typically confirmed using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive method for confirming the molecular structure of BTF. The compound crystallizes in the orthorhombic system with the space group $Pna2_1$.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the **Benzotrifuroxan** molecule. The characteristic absorption bands in the IR spectrum provide a fingerprint for the compound. Key expected vibrational modes would be associated with the C-N, N-O, and the furoxan ring system.

Safety Considerations

Benzotrifuroxan is a high-energy material and is sensitive to impact.^[1] Its precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is also a sensitive explosive. All handling of these materials should be conducted in a specialized laboratory with appropriate safety measures, including personal protective equipment and blast shields. The thermal stability of BTF is compromised by the presence of residual TATNB, making thorough purification essential.^{[2][4]}

This guide provides a foundational understanding of the history, synthesis, and properties of **Benzotrifuroxan**. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety protocols before undertaking any laboratory work.

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